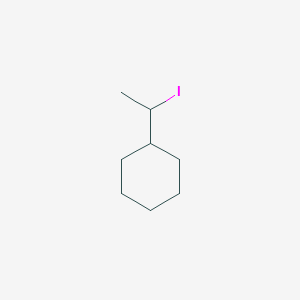

(1-Iodoethyl)cyclohexane

Beschreibung

Significance of Secondary Cycloalkyl Halides as Precursors in Complex Chemical Synthesis

Secondary cycloalkyl halides, characterized by a halogen atom bonded to a secondary carbon within a ring structure, are particularly valuable precursors in organic synthesis. fiveable.me Their importance stems from their reactivity in a variety of transformations, including nucleophilic substitution (SN1 and SN2), elimination (E1 and E2), and rearrangement reactions. fiveable.menumberanalytics.com The reactivity of these halides is generally higher than that of their primary counterparts, a fact attributed to the greater stability of the secondary carbocation intermediates that can form during ionization reactions. fiveable.me

These compounds serve as key intermediates in the production of pharmaceuticals, agrochemicals, and other specialized chemicals. fiveable.me For instance, they are employed in copper-catalyzed alkylation reactions and in the challenging yet crucial preparation of chiral organometallic reagents, such as organozincs, which are essential for creating specific stereoisomers of complex target molecules. thieme-connect.comorganic-chemistry.org The general chemical behavior of cycloalkyl halides mirrors that of open-chain secondary halides, making them susceptible to both substitution and elimination pathways, depending on the nature of the nucleophile and reaction conditions. libretexts.orglibretexts.org

Overview of Carbon-Halogen Bond Activation and Reactivity in Cyclic Systems

The activation of the carbon-halogen (C-X) bond is a fundamental and critical step in the functionalization of halogenated compounds. nih.govresearchgate.net This process involves the cleavage of the C-X bond, which can be accomplished through various methods, including the use of metal hydrides, transition metal catalysts like palladium, metal nanoparticles, and photochemical approaches. researchgate.netmdpi.comrsc.orgchemrxiv.orgresearchgate.net

In cyclic systems, the reactivity of the carbon-halogen bond is influenced by several factors. The strength of the bond decreases as the size of the halogen atom increases, leading to a reactivity trend of C-F < C-Cl < C-Br < C-I. fiveable.meresearchgate.net Consequently, iodoalkanes are the most reactive in this class of compounds. The cleavage of the carbon-iodine bond is a particularly pivotal step in many coupling reactions designed to form new carbon-carbon bonds, a cornerstone of modern synthetic chemistry. nih.gov

Positional and Stereochemical Considerations within Cyclohexane (B81311) Frameworks

The cyclohexane ring is not planar; it predominantly adopts a strain-free "chair" conformation, which is more stable than other arrangements like the "boat" conformation. worldscientific.comweebly.comegyankosh.ac.in In this chair structure, the hydrogen atoms (and any substituents) attached to the ring carbons can occupy two distinct types of positions: axial and equatorial. weebly.commvpsvktcollege.ac.in

Axial positions are perpendicular to the general plane of the ring.

Equatorial positions are located in the general plane of the ring, pointing outwards from the perimeter. mvpsvktcollege.ac.in

A key phenomenon in cyclohexane stereochemistry is "ring flipping," an interconversion between two chair conformations where all axial bonds become equatorial and vice versa. mvpsvktcollege.ac.in The placement of substituents is critical for the stability of the molecule. Bulky groups generally favor the equatorial position to minimize steric strain that arises from unfavorable interactions with other axial groups, known as 1,3-diaxial interactions. weebly.comsapub.org The relative orientation of multiple substituents (cis or trans) further defines the molecule's specific isomer and influences its physical properties and chemical reactivity. mvpsvktcollege.ac.inslideshare.net

Specific Context of (1-Iodoethyl)cyclohexane within Contemporary Organic Synthesis Research

This compound is a secondary cycloalkyl halide with the chemical formula C₈H₁₅I. lookchem.comnih.gov As a secondary iodide, it possesses a highly reactive C-I bond, making the iodide an excellent leaving group. fiveable.mechegg.com This property renders the compound a useful substrate for studying reaction mechanisms, particularly the competition between substitution and elimination pathways.

For example, the reaction of this compound with a strong base like ethoxide proceeds via a second-order elimination (E2) mechanism. chegg.com This reaction highlights the role of the base in abstracting a proton, leading to the formation of alkene products. In SN1 and E1 reactions, the departure of the iodide ion would lead to the formation of a relatively stable secondary carbocation. chegg.com

The synthesis of this compound can be achieved through methods such as the reaction of 1-chloroethyl cyclohexyl carbonate with sodium iodide in acetonitrile. prepchem.com While specific research applications in contemporary synthesis are not broadly documented in high-impact journals, its structural features make it a representative model for investigating the reactivity of secondary iodoalkanes on a cyclohexane scaffold.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-iodoethylcyclohexane | nih.gov |

| Molecular Formula | C₈H₁₅I | nih.gov |

| Molecular Weight | 238.11 g/mol | nih.gov |

| CAS Number | 90764-57-1 | lookchem.comnih.gov |

| Structure | Secondary Alkyl Halide | chegg.comchegg.com |

Interactive Data Table: Reaction Analysis of this compound

| Reactant | Nucleophile/Base | Reaction Type | Product(s) | Key Findings | Source |

| This compound | Ethoxide | E2 Elimination | Major and Minor Alkene Products | The reaction follows second-order kinetics, characteristic of an E2 mechanism. | chegg.com |

| This compound | Ethanol | SN1/E1 | Substitution/Elimination Products | With a weaker nucleophile/base like ethanol, the reaction would likely proceed through a carbocation intermediate. | chegg.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H15I |

|---|---|

Molekulargewicht |

238.11 g/mol |

IUPAC-Name |

1-iodoethylcyclohexane |

InChI |

InChI=1S/C8H15I/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3 |

InChI-Schlüssel |

YFMOVRDGBGFHCP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1CCCCC1)I |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 1 Iodoethyl Cyclohexane

Established Synthetic Pathways to (1-Iodoethyl)cyclohexane

Established methods for synthesizing this compound often rely on the functional group interconversion of readily available starting materials. The conversion of alcohols to alkyl iodides represents a fundamental and widely utilized approach in organic synthesis.

A primary and effective route for the preparation of this compound involves the direct conversion of its corresponding alcohol precursor. This transformation is a key step that replaces a hydroxyl group with an iodine atom.

The direct precursor for the synthesis of this compound is 1-Cyclohexylethan-1-ol. This secondary alcohol provides the necessary carbon skeleton, and the synthetic challenge lies in the efficient substitution of the hydroxyl group. The reaction involves the activation of the alcohol's C-O bond, making the carbon atom susceptible to nucleophilic attack by an iodide ion.

A widely employed and mild method for converting alcohols into alkyl iodides is the Appel reaction. commonorganicchemistry.comnrochemistry.com This reaction utilizes a reagent system composed of triphenylphosphine (B44618) (PPh₃), imidazole (B134444), and elemental iodine (I₂). commonorganicchemistry.com In this process, triphenylphosphine and iodine react to form an intermediate phosphonium (B103445) salt. The alcohol, 1-Cyclohexylethan-1-ol, is then deprotonated by imidazole, and the resulting alkoxide attacks the phosphonium intermediate. This forms a new, bulky oxyphosphonium intermediate, which renders the oxygen an excellent leaving group. nrochemistry.com Finally, the iodide ion, acting as a nucleophile, attacks the carbon atom bonded to the oxygen in a classic Sₙ2 fashion. nrochemistry.com This nucleophilic substitution results in the formation of this compound and the byproduct triphenylphosphine oxide. For secondary alcohols like 1-Cyclohexylethan-1-ol, this mechanism proceeds with an inversion of stereochemistry at the reaction center. commonorganicchemistry.comnrochemistry.com

While the triphenylphosphine/iodine/imidazole system is effective, several other methods exist for the direct iodination of secondary alcohols. These methods vary in terms of reagents, reaction conditions, and efficiency. A comparison of these pathways is crucial for selecting the most appropriate method for a specific application.

| Method | Reagent System | Typical Conditions | Advantages | Disadvantages |

| Appel Reaction | PPh₃ / I₂ / Imidazole | Anhydrous dichloromethane (B109758), room temperature | Mild conditions, high yields for primary and secondary alcohols commonorganicchemistry.comnrochemistry.comacs.org | Stoichiometric amount of triphenylphosphine oxide byproduct can complicate purification tcichemicals.com |

| Cerium(III) Chloride System | CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Uses inexpensive and less toxic reagents cmu.edu | Requires elevated temperatures (reflux), may have longer reaction times cmu.edu |

| Phosphorus Pentoxide System | KI / P₂O₅ | Acetonitrile, room temperature | Effective for various alcohols, avoids strong acids that can cause side reactions daneshyari.com | P₂O₅ is highly hygroscopic and requires careful handling |

| Finkelstein Reaction Precursor | 1. Tosylation (TsCl, pyridine) 2. Halide Exchange (NaI) | Two-step process, acetone (B3395972) for the second step | A classic and reliable method byjus.com | Two-step process is less atom-economical; tosylation can be low-yielding for sterically hindered alcohols daneshyari.com |

Conversion of Corresponding Alcohols to this compound

Development of Alternative and Sustainable Synthesis Routes to this compound

One significant improvement involves the use of polymer-supported reagents, such as polystyryldiphenylphosphine. acs.org When used in place of free triphenylphosphine in the Appel reaction, the resulting phosphine (B1218219) oxide byproduct remains attached to the solid polymer support. This allows for the simple removal of the byproduct by filtration, eliminating the need for chromatographic purification and simplifying the work-up procedure. acs.orgresearchgate.net

Electrochemical methods offer another sustainable alternative. smolecule.com These techniques can generate reactive radical species from alkyl iodides under environmentally benign conditions, often mediated by molecular oxygen, thereby avoiding the use of stoichiometric tin reagents or other toxic activators. rsc.org Furthermore, the use of alternative catalysts, such as Keggin-type heteropoly compounds, is being investigated to facilitate the iodination of alcohols under mild conditions. scielo.org.za Another approach is to use different iodinating agents, like N,N-Dimethyl-N-(methylsulfanylmethylene)ammonium iodide, which circumvents the formation of triphenylphosphine oxide altogether, leading to a cleaner reaction profile and easier purification. tcichemicals.com

Optimization of Reaction Conditions for Yield, Selectivity, and Purity in this compound Synthesis

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is essential. Key variables include the choice of solvent, the molar ratio of reagents, and the reaction temperature.

Studies on the iodination of alcohols have shown that the solvent can have a significant impact on the reaction's success. For the conversion of alcohols using triphenylphosphine and iodine, anhydrous dichloromethane is often found to be the optimal solvent, facilitating the reaction at room temperature. acs.orgresearchgate.net

The stoichiometry of the reagents is another critical factor. Research has indicated that using a slight excess of triphenylphosphine and iodine relative to the alcohol can drive the reaction to completion and achieve higher yields. For instance, an optimized molar ratio of 1.5:1.5:1 for triphenylphosphine/iodine/alcohol has been reported to provide excellent results. ias.ac.in The addition of a base, such as imidazole or DMAP, is also crucial, and its concentration must be optimized to neutralize the hydroiodic acid generated during the reaction without causing unwanted side reactions. daneshyari.comias.ac.in

The table below illustrates the effect of varying reaction conditions on a model iodination reaction, highlighting the importance of optimization.

| Entry | Solvent | Reagent Ratio (PPh₃:I₂:Alcohol) | Catalyst | Yield |

| 1 | Acetonitrile | 1.5:1.5:1 | 40 mol% DMAP | Good |

| 2 | Tetrahydrofuran | 1.5:1.5:1 | 40 mol% DMAP | Moderate |

| 3 | Dichloromethane | 1.5:1.5:1 | 40 mol% DMAP | Excellent researchgate.net |

| 4 | Dichloromethane | 1:1:1 | 40 mol% DMAP | Lower |

Data is illustrative based on findings for general alcohol iodination. researchgate.netias.ac.in

By systematically adjusting these parameters, chemists can enhance the yield, improve the purity of the this compound product, and ensure the reaction is both selective and efficient.

Reactivity and Advanced Reaction Pathways of 1 Iodoethyl Cyclohexane

Fundamental Mechanistic Organic Reactions

The reactivity of (1-Iodoethyl)cyclohexane is dictated by its structure as a secondary alkyl halide. This allows it to undergo both nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The specific pathway that predominates is highly dependent on the reaction conditions.

Investigation of Nucleophilic Substitution (SN1 and SN2) Pathways of this compound

Nucleophilic substitution reactions involve the replacement of the iodide leaving group by a nucleophile.

SN2 (Substitution Nucleophilic Bimolecular) Mechanism: This pathway involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the iodide ion departs. dalalinstitute.com This mechanism is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. libretexts.org For this compound, an SN2 reaction would proceed with an inversion of stereochemistry at the chiral center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

SN1 (Substitution Nucleophilic Unimolecular) Mechanism: This two-step pathway begins with the slow departure of the iodide leaving group to form a secondary carbocation intermediate. dalalinstitute.comchegg.com This carbocation is then rapidly attacked by a nucleophile. dalalinstitute.com The SN1 mechanism is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation intermediate, and substrates that can form relatively stable carbocations. libretexts.org Given that this compound forms a secondary carbocation, SN1 reactions are possible, especially under solvolysis conditions where the solvent acts as the nucleophile. libretexts.orgpearson.com This pathway typically leads to a mixture of stereoisomers (racemization) if the starting material is chiral. libretexts.org

Elucidation of Elimination (E1 and E2) Pathways of this compound

Elimination reactions of this compound result in the formation of an alkene through the removal of the iodine atom and a proton from an adjacent carbon.

E2 (Elimination Bimolecular) Mechanism: This is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the iodine, while the C-I bond breaks simultaneously to form a double bond. libretexts.org A key requirement for the E2 mechanism is an anti-periplanar arrangement of the proton being removed and the leaving group. chemistrysteps.commasterorganicchemistry.com In the context of the cyclohexane (B81311) ring, this means the leaving group must be in an axial position for the reaction to occur efficiently. chemistrysteps.commasterorganicchemistry.com The use of a strong, bulky base favors the E2 pathway and can influence the regioselectivity of the resulting alkene (Hofmann vs. Zaitsev product). For this compound reacting with a strong base like ethoxide, the reaction is expected to proceed via second-order kinetics, indicative of an E2 mechanism. chegg.com

E1 (Elimination Unimolecular) Mechanism: This two-step pathway shares the same initial step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.org In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, leading to the formation of a double bond. libretexts.org E1 reactions often compete with SN1 reactions and are favored by high temperatures and the use of weak, non-nucleophilic bases. libretexts.org The regiochemical outcome of E1 reactions generally follows Zaitsev's rule, favoring the formation of the more substituted (and thus more stable) alkene. libretexts.org

Influence of Solvent Polarity, Nucleophile/Base Properties, and Temperature on Reaction Outcome

The competition between SN1, SN2, E1, and E2 pathways for this compound is a delicate balance influenced by several factors:

| Factor | Effect on SN1/E1 | Effect on SN2/E2 |

| Solvent Polarity | Polar protic solvents (e.g., water, alcohols) stabilize the carbocation intermediate, favoring SN1 and E1 pathways. libretexts.orgquora.com | Polar aprotic solvents (e.g., acetone (B3395972), DMSO) enhance the strength of the nucleophile, favoring SN2 and E2 pathways. libretexts.org |

| Nucleophile/Base | Weak nucleophiles/bases (e.g., water, alcohols) favor SN1 and E1 reactions. libretexts.orglibretexts.org | Strong nucleophiles (e.g., I⁻, RS⁻) favor SN2, while strong, sterically hindered bases (e.g., t-BuOK) favor E2. libretexts.org |

| Temperature | Higher temperatures generally favor elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2). |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C–I Bond of this compound

The carbon-iodine bond in this compound is also amenable to participating in transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely used for cross-coupling reactions, although their application with secondary alkyl halides can be challenging. bohrium.com Mechanistic studies have shown that some palladium-catalyzed couplings with alkyl halides may proceed through radical intermediates. walisongo.ac.idacs.org

The Suzuki-Miyaura cross-coupling is a versatile reaction that typically couples organoboron compounds with organic halides. mdpi.comscirp.org While traditionally used for sp²-hybridized carbons, advancements have extended its utility to sp³-hybridized systems, including secondary alkyl halides. nih.govnih.gov

In the context of Suzuki reactions with alkylboranes, the reactivity of cyclohexyl halides has been investigated. Studies have shown that for nickel-catalyzed systems, cyclohexyl iodide and cyclohexyl bromide exhibit comparable reaction rates, while cyclohexyl chloride is significantly less reactive. nih.gov This suggests that for this compound, the oxidative addition step, which is often rate-limiting, is not the turnover-limiting step for the iodide, in contrast to the corresponding chloride. nih.gov The reaction is typically carried out in the presence of a base, which activates the organoboron reagent for transmetalation. scirp.org

| Cyclohexyl Halide | Relative Reactivity in Ni-catalyzed Suzuki Coupling |

| Cyclohexyl Iodide | Fast |

| Cyclohexyl Bromide | Fast |

| Cyclohexyl Chloride | Slow |

This comparative reactivity highlights the advantage of using iodoalkanes like this compound in Suzuki cross-coupling reactions, as the C-I bond is more readily activated by the catalyst compared to C-Br or C-Cl bonds.

Mechanistic Studies of Oxidative Addition in Unactivated Secondary Alkyl Iodides in Catalytic Cycles

The oxidative addition of an alkyl halide to a low-valent transition metal center is a critical step in many catalytic cross-coupling reactions. Mechanistic studies involving unactivated secondary alkyl iodides, such as this compound, have provided valuable insights into this process. In the context of nickel-catalyzed alkyl-alkyl Suzuki reactions, investigations have revealed that for unactivated secondary alkyl iodides and bromides, oxidative addition is not the turnover-limiting step of the catalytic cycle. scispace.comnih.govnih.gov This is in contrast to the corresponding alkyl chlorides, where the oxidative addition step can be at least partially rate-limiting. scispace.comnih.gov The relative rates of reaction for cyclohexyl halides follow the trend I > Br > Cl, which is a common observation in oxidative additions that may proceed through an inner-sphere electron-transfer pathway. scispace.comnih.gov

In palladium-catalyzed systems, the oxidative addition to unactivated secondary iodides can be challenging. However, specific strategies can promote this step. For instance, in a palladium-catalyzed alkyne insertion/Suzuki reaction, the presence of an alkyne promotes the intramolecular SN2 oxidative addition. sci-hub.st Mechanistic studies suggest that precoordination of the palladium catalyst to the alkyne facilitates this key step, leading to the formation of a Csp³-Pd(II) intermediate. sci-hub.st This approach represents a rare example of successful oxidative addition of an unactivated secondary halide to palladium. sci-hub.st

Copper-Catalyzed C-C and C-N Bond Formation Reactions

Copper catalysis offers a cost-effective and versatile platform for forming C-C and C-N bonds using alkyl halides. While direct examples involving this compound are specific, the reactivity of secondary alkyl iodides in these systems is well-documented. uic.edu

For C-C bond formation, copper-catalyzed conjugate addition reactions to enones represent a powerful method. nih.govorganic-chemistry.org These reactions can be performed in water at room temperature by mixing an enone, zinc powder, an amine like TMEDA, and an alkyl halide in a micellar environment with catalytic amounts of copper. nih.govorganic-chemistry.org This method avoids the pre-formation of organometallic reagents and is tolerant of various functional groups. nih.gov Another significant C-C bond-forming reaction is the cyanation of unactivated secondary alkyl chlorides and other halides, which can be achieved at room temperature using a simple copper iodide catalyst and light, without the need for a ligand co-additive. scispace.com

For C-N bond formation, copper-catalyzed Chan-Lam coupling and Ullmann condensation reactions are prominent. sioc-journal.cnnih.gov These methods facilitate the coupling of alkyl and aryl halides with a wide range of nitrogen-containing compounds, including aliphatic amines and N-heterocycles. nih.govrsc.org The development of new ligands, such as 8-hydroxyquinolin-N-oxide, has enabled these reactions to proceed with low catalyst loadings (e.g., 1 mol% CuBr) and exhibit high functional group tolerance and chemoselectivity. nih.gov Mechanistic investigations into copper-mediated C-N coupling reactions suggest that they can proceed via an oxidative addition-reductive elimination pathway involving a Cu(III) intermediate. amazonaws.com

Exploration of Other Transition Metal Systems for Functionalization of this compound

Beyond copper, other transition metals are effective in catalyzing the functionalization of unactivated secondary alkyl iodides.

Manganese-Catalyzed Carbonylation: Manganese catalysts, which are earth-abundant and have low toxicity, are attractive for carbonylation reactions. rsc.org A general method for the manganese-catalyzed carbonylation of alkyl iodides has been developed, allowing for alkoxycarbonylation and aminocarbonylation. mit.edu Visible-light-induced manganese-catalyzed aminocarbonylation of alkyl iodides proceeds effectively at room temperature and atmospheric pressure of carbon monoxide, without the need for ligands. rsc.org

Nickel-Catalyzed Couplings: Nickel catalysis is particularly effective for cross-coupling reactions involving sp³-hybridized carbon centers. Methods have been developed for the nickel-catalyzed reductive coupling of alkyl acids with unactivated tertiary and secondary alkyl halides to produce ketones. shu.edu.cn These reactions demonstrate the utility of nickel in forming C-C bonds from readily available starting materials. shu.edu.cn Furthermore, nickel-catalyzed amination of certain activated ethers can proceed via a mechanism where oxidative addition is facilitated by an anionic ligand. scholaris.ca

Carbonylation Reactions of this compound

Carbonylation reactions introduce a carbonyl group into a molecule, providing access to valuable chemical entities like amides, esters, and ketones. This compound and related unactivated secondary alkyl iodides are suitable substrates for these transformations, particularly through innovative methods that employ visible light and palladium catalysis. These modern approaches overcome the challenges associated with the carbonylation of sp³-hybridized electrophiles, such as the reluctance towards oxidative addition and the propensity for side reactions like β-hydride elimination. mdpi.com

Visible-Light-Enabled Aminocarbonylation for Amide Synthesis

A significant advancement in amide synthesis is the use of visible-light photoredox catalysis for the aminocarbonylation of unactivated alkyl iodides. researchgate.netnih.govresearchgate.net This methodology allows the reaction to proceed under mild conditions, often at room temperature, making it suitable for complex and temperature-sensitive molecules. au.dk The process typically involves a photocatalyst, such as an iridium complex, that absorbs visible light and initiates a radical-based reaction pathway. mdpi.comchemrxiv.org This approach has been successfully applied to a broad range of substrates, including primary, secondary, and tertiary alkyl iodides, which react with various amines and carbon monoxide to yield the corresponding amides. mdpi.comchemrxiv.org

Application with Stoichiometric Carbon Monoxide

While many carbonylation procedures use an excess of carbon monoxide gas, methods utilizing a stoichiometric amount of CO are highly valuable, especially when using expensive isotopically labeled carbon monoxide (e.g., ¹³CO or ¹⁴CO). nih.govacs.org To achieve this, a two-chamber system (such as COware) is often employed. researchgate.netnih.gov In one chamber, a CO-releasing molecule (CO-releasing molecule), such as 9-methyl-9H-fluorene-9-carbonyl chloride (COgen), liberates a controlled equivalent of CO. researchgate.net This gas then diffuses into the second chamber containing the alkyl iodide, amine, and catalyst to perform the aminocarbonylation. researchgate.netacs.org This technique provides a mild, one-step route to alkyl amides and is particularly advantageous for late-stage isotopic labeling. nih.govacs.org

The table below summarizes the results for the visible-light-mediated aminocarbonylation of cyclohexyl iodide (a close structural analog of this compound) with various amines using a stoichiometric amount of CO.

| Entry | Amine | Product | Yield (%) |

| 1 | Morpholine (B109124) | Cyclohexyl(morpholino)methanone | 61 acs.org |

| 2 | Piperidine | Cyclohexyl(piperidin-1-yl)methanone | 65 nih.gov |

| 3 | 4-Methylpiperazine | Cyclohexyl(4-methylpiperazin-1-yl)methanone | 58 nih.gov |

| 4 | Aniline | N-Phenylcyclohexanecarboxamide | 45 nih.gov |

| Reaction conditions typically involve a palladium catalyst, a base, and visible light irradiation at room temperature. |

Catalytic Role of Palladium Complexes in Photoredox Aminocarbonylation

In visible-light-mediated aminocarbonylation, palladium complexes play a crucial catalytic role, often in synergy with a photoredox catalyst. researchgate.netmdpi.com The mechanism is proposed to involve radical species. au.dk A plausible pathway begins with the photoexcitation of the palladium(0) complex, such as Pd(PPh₃)₄, by visible light. au.dk The excited palladium complex can then abstract the iodine atom from the alkyl iodide, generating an alkyl radical and a [PdI] species. au.dk This alkyl radical then reacts with carbon monoxide to form an acyl radical. au.dk The subsequent steps involve the amine nucleophile and the palladium species to form the final amide product and regenerate the active palladium(0) catalyst, completing the catalytic cycle. au.dkmdpi.com The use of visible light is critical, as control experiments show no product formation in its absence. au.dk This dual catalytic system, combining photoredox and palladium catalysis, enables the efficient synthesis of amides from unactivated alkyl iodides under remarkably mild conditions. au.dkchemrxiv.org

Copper-Catalyzed Carbonylation Pathways

Recent advancements in copper catalysis have opened up several novel carbonylation pathways for alkyl iodides, including this compound. These methods often proceed via radical intermediates and allow for the introduction of a carbonyl group along with other functionalities in a single step.

A significant development is the synergistic copper-catalyzed reductive aminocarbonylation of alkyl iodides using nitroarenes as the nitrogen source. libretexts.orgacs.org In this process, a single copper catalyst performs a dual role: it facilitates both the carbonylation of the alkyl iodide and the reduction of the nitroarene to an in-situ generated aniline. libretexts.orgacs.org These reactive intermediates, an acyl iodide and an aniline, then spontaneously couple to form the final N-aryl amide product. libretexts.orgacs.org This methodology provides access to a diverse range of secondary N-aryl alkylamides from primary, secondary, and tertiary alkyl iodides. acs.org The reaction is believed to proceed through a radical mechanism. acs.org

This compound and other unactivated alkyl iodides can undergo a copper-catalyzed reductive hydroxymethylation to yield one-carbon extended alcohols. Current time information in Bangalore, IN. This transformation utilizes carbon monoxide as a C1 source and involves a copper-hydride catalyst. The reaction proceeds through an atom transfer carbonylation to form an acyl iodide, which is then reduced by the copper-hydride species. This reduction occurs in two stages, first to an aldehyde intermediate, which is then further reduced in situ to the primary alcohol. vedantu.com This method is effective for primary, secondary, and tertiary alkyl iodides. vedantu.com

Another innovative copper-catalyzed pathway is the carbonylative borylation of alkyl halides, which provides a direct, one-step synthesis of acylboron compounds. Current time information in Bangalore, IN. These compounds are valuable synthetic intermediates. The reaction involves the coupling of an alkyl halide, carbon monoxide, and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). This method is applicable to primary, secondary, and tertiary alkyl iodides. Current time information in Bangalore, IN.

General Considerations for Metal-Catalyzed Radical Carbonylation Reactions

Metal-catalyzed carbonylation reactions of alkyl halides often face challenges such as slow oxidative addition and competing β-hydride elimination, particularly for secondary and tertiary substrates. wikipedia.orgatamankimya.com Radical carbonylation reactions provide a powerful alternative to overcome these limitations. wikipedia.orgatamankimya.com

In these processes, an alkyl radical is typically generated from the alkyl halide. This radical can then be trapped by carbon monoxide to form an acyl radical. vedantu.com The subsequent steps often involve a metal catalyst that facilitates the conversion of the acyl radical into the final carbonylated product. atamankimya.com A common strategy involves the interplay of radical processes and a palladium catalyst, where the atom transfer carbonylation is significantly accelerated. atamankimya.com

Copper catalysts, often in conjunction with N-heterocyclic carbene (NHC) ligands, have emerged as effective promoters for radical carbonylation reactions of alkyl halides in the presence of a reducing agent. vedantu.com The general mechanism for these transformations often involves the generation of an alkyl radical, which rapidly and reversibly carbonylates to an acyl radical. This acyl radical can then be trapped by the metal catalyst to form a metal-acyl intermediate, which ultimately leads to the desired product, thereby avoiding intermediates prone to β-hydride elimination. vedantu.com

Reactivity with Phosphines and Related Organometallic Chemistry

The carbon-iodine bond in this compound is susceptible to nucleophilic attack. Tertiary phosphines, such as triphenylphosphine (B44618) (PPh₃), are effective nucleophiles that can react with alkyl halides in a quaternization reaction to form phosphonium (B103445) salts. wikipedia.org

This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. ddugu.ac.in The phosphorus atom of the phosphine (B1218219) attacks the electrophilic carbon atom bearing the iodine, displacing the iodide ion and forming a new carbon-phosphorus bond. The product is an alkyltriphenylphosphonium iodide.

For this compound, the reaction with triphenylphosphine would be expected to yield (1-cyclohexylethyl)triphenylphosphonium iodide.

Reaction Scheme:

The rate of this quaternization reaction is sensitive to steric hindrance at the electrophilic carbon. libretexts.orgddugu.ac.in Consequently, the reaction with secondary alkyl halides like this compound is generally less efficient than with primary alkyl halides. libretexts.org Despite this, the formation of phosphonium salts from secondary halides is a well-established transformation. libretexts.org These resulting phosphonium salts are valuable reagents in organic synthesis, most notably as precursors to phosphorus ylides for the Wittig reaction. wikipedia.orglibretexts.org

Thermal Decomposition and Complexation Studies of this compound Derivatives

The thermal decomposition of cyclohexane derivatives, such as this compound, is a critical area of study for understanding their stability and reaction mechanisms under thermal stress. While specific studies on the thermal decomposition of this compound are not extensively detailed in the provided search results, the thermal decomposition of the parent molecule, cyclohexane, provides foundational insights. Flash pyrolysis of cyclohexane at temperatures up to 1310 K reveals that the primary initiation reaction is C–C bond fission, leading to the formation of a 1,6-hexyl diradical. rsc.org This diradical can then isomerize to 1-hexene (B165129) or decompose into smaller radical fragments. rsc.org

In the context of this compound, the presence of the iodoethyl group introduces a significantly weaker C-I bond compared to the C-C and C-H bonds of the cyclohexane ring. Therefore, it is highly probable that the initial step in the thermal decomposition of this compound would be the homolytic cleavage of the carbon-iodine bond to generate a (1-cyclohexylethyl) radical and an iodine radical. This is a common pathway for alkyl iodides. cmu.edu

Complexation can significantly alter the reactivity of organo-iodine compounds. For instance, the complexation of iodo-compounds with various ligands can modulate their reactivity profiles. researchgate.net While direct complexation studies involving this compound were not found, the general principle suggests that coordination with Lewis acids or transition metals could influence the C-I bond's stability and subsequent decomposition pathways.

Furthermore, the formation of complexes can be a precursor to other reactions. For example, in the context of carbonylation reactions, the complexation of [11C]CO with additives like BH3·THF has been shown to enhance trapping efficiency, a critical step in the synthesis of labeled compounds. diva-portal.org This highlights how complexation can be a strategic tool in directing the reactivity of a molecule.

Investigation of Carbon-Iodine Bond Cleavage Mechanisms: Heterolysis and Anionic Participation

The cleavage of the carbon-iodine (C-I) bond in alkyl iodides is a fundamental process in organic chemistry and can proceed through different mechanisms, primarily homolysis (radical pathway) or heterolysis (ionic pathway). nih.gov The preferred pathway is influenced by factors such as the structure of the alkyl group, the solvent, and the presence of catalysts or other reagents.

In the case of this compound, the secondary nature of the carbon attached to the iodine suggests that both SN1 (heterolytic) and radical pathways could be accessible. Heterolysis of the C-I bond would lead to the formation of a secondary carbocation, the (1-cyclohexylethyl) cation, and an iodide anion. The stability of this carbocation would be a key factor in determining the favorability of this pathway.

Anionic participation, or neighboring group participation, is a specific type of heterolytic cleavage where a nearby functional group with a lone pair of electrons assists in the departure of the leaving group, forming a cyclic intermediate. In this compound itself, there are no internal nucleophilic groups to facilitate such participation. However, in related reactions, the iodide ion itself can act as a nucleophile.

Studies on the cleavage of C-I bonds on metal surfaces, such as Ag(111) and Pd(111), have shown that the transition state for this process is often homolytic, meaning it resembles the initial state iodide and occurs early in the reaction coordinate. cmu.edu This is particularly relevant in the context of surface-mediated reactions. The photolysis of iodoform (B1672029) (CHI3) also proceeds through C-I bond cleavage, leading to the formation of radicals which can then undergo further reactions like geminate recombination. nih.gov

Computational studies on the reductive coupling of alkyl iodides have also explored the energetics of C-I bond cleavage, often involving radical intermediates. researchgate.net These studies help to elucidate the mechanistic details and predict the likelihood of different reaction pathways.

Reactivity with Triphenylphosphine: Formation of Phosphonium Salts and Olefinic Byproducts

The reaction of alkyl halides with triphenylphosphine (PPh3) is a well-established method for the formation of phosphonium salts, which are key intermediates in the Wittig reaction for olefin synthesis. In the case of this compound, the reaction with triphenylphosphine would be expected to proceed via a nucleophilic substitution (SN2) mechanism, where the phosphorus atom of PPh3 attacks the electrophilic carbon atom bonded to the iodine, displacing the iodide ion and forming (1-cyclohexylethyl)triphenylphosphonium iodide.

This reaction is a standard procedure in organic synthesis. ias.ac.inresearchgate.net The general mechanism for the conversion of alcohols to alkyl halides using triphenylphosphine and iodine (a related reaction) involves the formation of a phosphonium iodide species in situ. ias.ac.in The reaction of triphenylphosphine with carbon tetrahalides, used in the Appel reaction to convert alcohols to alkyl halides, also proceeds through the formation of a phosphonium ion pair. researchgate.net

The formation of olefinic byproducts in such reactions can occur, particularly if elimination reactions compete with substitution. For this compound, an E2 elimination reaction could occur where a base removes a proton from the carbon adjacent to the C-I bond, leading to the formation of vinylcyclohexane (B147605) and ethylcyclohexene isomers. The stereochemistry of the starting material and the reaction conditions can influence the regioselectivity of the elimination. libretexts.org For instance, in the elimination reactions of isomeric cycloalkyl halides, the orientation of the leaving group and the beta-hydrogens plays a crucial role in determining the product distribution. libretexts.org

The competition between substitution (formation of phosphonium salt) and elimination (formation of olefins) is a common feature in the reactions of secondary alkyl halides. The strength of the base, the solvent, and the temperature can all influence the outcome of the reaction.

Surface-Mediated Transformations of Cyclohexyl-Derived Alkyl Iodides

The study of reactions occurring on surfaces is crucial for understanding catalysis and surface modification. Alkyl iodides are often used to generate stable hydrocarbon fragments on metal surfaces because the C-I bond readily cleaves at low temperatures. cmu.edu

Disproportionation Reactions of Adsorbed Cyclohexyl Groups

Once cyclohexyl groups are formed on a surface, for example, from the dissociation of a cyclohexyl-derived alkyl iodide, they can undergo various transformations. One such reaction is disproportionation. On a Au(111) surface, adsorbed cyclohexyl groups have been observed to undergo disproportionation at 273 K to produce cyclohexane and cyclohexene (B86901). princeton.eduresearchgate.net This reaction involves the transfer of a hydrogen atom from one cyclohexyl group to another, resulting in one hydrogenated product (cyclohexane) and one dehydrogenated product (cyclohexene). princeton.edu

Similar disproportionation reactions have been observed for other species on different metal surfaces. For example, adsorbed cyclohexylamine (B46788) on a Ni(100) surface undergoes disproportionation to form ammonia (B1221849) and benzene. acs.org These surface reactions are highly dependent on the nature of the metal surface and the temperature.

| Surface | Adsorbed Species | Temperature (K) | Products |

| Au(111) | Cyclohexyl | 273 | Cyclohexane, Cyclohexene princeton.eduresearchgate.net |

| Ni(100) | Cyclohexylamine | 365-480 | Ammonia, Benzene acs.org |

Electron-Induced Dissociation Phenomena on Metal Surfaces

Electron-induced dissociation (EID) is a phenomenon where electrons bombarding a surface can cause the dissociation of adsorbed molecules. princeton.edu This technique can be used to cleanly generate reactive intermediates, such as cyclohexyl radicals, on a surface for further study. princeton.eduprinceton.eduresearchgate.net

For instance, bombarding a monolayer film of cyclohexane on a Au(111) surface with 30 eV electrons selectively breaks a C-H bond to form adsorbed cyclohexyl groups. princeton.eduresearchgate.net These surface-bound cyclohexyl groups can then undergo further reactions, such as dehydrogenation to cyclohexene at temperatures below 216 K. princeton.eduresearchgate.net The cross-sections for EID can be quite large, especially for physisorbed molecules, which has implications for various surface analysis techniques that use electron beams. princeton.edu

The dissociation can also be induced nonlocally, where hot electrons generated by a scanning tunneling microscope (STM) tip can travel across the surface and cause dissociation of molecules up to 100 nm away. aps.org This highlights the mobility of electrons on metal surfaces and their ability to induce chemical reactions at a distance. The energy of the electrons is a critical factor; for example, dissociation of CH3SSCH3 on Au(111) requires an electron energy exceeding 1.5 V, suggesting an electronic excitation mechanism. aps.org The dissociation of a C-Br bond in a single molecule on a metal surface has also been induced by voltage pulses from an STM tip, with the process being dependent on the electronic states of the molecule. nih.gov

The cleavage of C-I bonds in alkyl iodides adsorbed on metal surfaces is a well-documented phenomenon, typically occurring at temperatures between 100-200 K. cmu.edu This process leaves stable alkyl groups on the surface, which can then be studied or undergo further reactions. cmu.edu

Mechanistic Elucidation and Kinetic Investigations in 1 Iodoethyl Cyclohexane Chemistry

Detailed Kinetic Analysis of Rate-Determining Steps in (1-Iodoethyl)cyclohexane Reactions

Reactions of secondary haloalkanes like this compound can proceed through various pathways, including unimolecular (S(_N)1, E1) and bimolecular (S(_N)2, E2) mechanisms. The rate laws for these mechanisms are distinct.

Unimolecular Reactions (S(_N)1/E1): The rate-determining step is the heterolytic cleavage of the carbon-iodine bond to form a carbocation intermediate. The rate law is first-order, depending only on the concentration of the substrate.

Rate = k[this compound]

Bimolecular Reactions (S(_N)2/E2): The rate-determining step involves a collision between the substrate and a nucleophile or base. The rate law is second-order, dependent on the concentrations of both the substrate and the nucleophile/base. libretexts.orglibretexts.org

Rate = k[this compound][Nucleophile/Base]

One study has noted that the reaction of this compound with ethoxide follows second-order kinetics. chegg.com This observation is consistent with a bimolecular mechanism, suggesting that the reaction proceeds via an E2 or S(_N)2 pathway. chegg.com In such cases, the rate is directly proportional to the concentration of both this compound and the ethoxide ion.

To provide a more quantitative understanding, consider the following hypothetical kinetic data for a reaction of this compound with a generic nucleophile, Nu.

| Experiment | [this compound] (M) | [Nu] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.0 x 10 |

| 2 | 0.2 | 0.1 | 2.0 x 10 |

| 3 | 0.1 | 0.2 | 2.0 x 10 |

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction but are not present in the final products. asccollegekolhar.in The identification and characterization of these intermediates are paramount for a complete mechanistic picture. In the context of this compound, the primary reactive intermediates to consider are carbocations and free radicals.

Carbocations: In unimolecular reactions (S(_N)1/E1), the heterolysis of the C-I bond would lead to the formation of a secondary carbocation, the 1-cyclohexylethyl cation. asccollegekolhar.in The stability of this carbocation is a key factor in determining the feasibility of an S(_N)1/E1 pathway. Secondary carbocations are more stable than primary ones due to hyperconjugation and inductive effects, but they are susceptible to rearrangement to form more stable tertiary carbocations if a suitable migration can occur. However, in the case of the 1-cyclohexylethyl cation, a simple hydride or alkyl shift would not necessarily lead to a more stable carbocation. The structure of carbocations is typically trigonal planar around the positively charged carbon atom. asccollegekolhar.in

Free Radicals: In reactions initiated by light or radical initiators, homolytic cleavage of the C-I bond can occur, generating a 1-cyclohexylethyl radical and an iodine atom. Free radicals are species with an unpaired electron. asccollegekolhar.in The stability of alkyl radicals follows the order tertiary > secondary > primary. The 1-cyclohexylethyl radical is a secondary radical. Reactions involving free radicals often proceed via a chain mechanism consisting of initiation, propagation, and termination steps. asccollegekolhar.in For instance, in a copper-catalyzed carbonylation reaction of alkyl iodides, the involvement of alkyl radicals has been proposed. uic.edu

Characterization Techniques: The direct observation of reactive intermediates is often challenging due to their short lifetimes. They are typically studied using spectroscopic techniques such as NMR, EPR (for radicals), and time-resolved spectroscopy. Trapping experiments, where a reagent is added to intercept and form a stable product with the intermediate, are also a common method for inferring their existence. For instance, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is a well-established method for trapping radical intermediates. researchgate.net

In a related study on the photodissociation of 1,2-diiodoethane (B146647) in cyclohexane (B81311), the formation of the C(_2)H(_4)I· radical intermediate was observed, which could then form a C(_2)H(_4)I-I isomer. mdpi.comacs.org While not directly involving this compound, this demonstrates the types of intermediates that can form in solution-phase reactions of iodoalkanes. mdpi.com

Transition State Analysis in Catalytic and Stoichiometric Reactions

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. fiveable.me Its structure and energy determine the activation energy and, consequently, the rate of the reaction.

For bimolecular reactions of this compound, such as the E2 reaction, the transition state involves the simultaneous breaking of the C-H and C-I bonds and the formation of the C=C double bond and the H-Base bond. libretexts.orglibretexts.org In cyclohexane systems, the stereochemistry of the transition state is particularly important. The E2 elimination mechanism generally proceeds through an anti-periplanar transition state, where the hydrogen atom and the leaving group are in the same plane and on opposite sides of the C-C bond. libretexts.orglibretexts.orglibretexts.org This requires the hydrogen and the leaving group to be in axial positions in the chair conformation of the cyclohexane ring. libretexts.orglibretexts.org

The structure of the transition state for the reaction of this compound with a base would involve a specific geometric arrangement of the cyclohexane ring, the departing iodide, and the abstracting base. The Hammond postulate states that the structure of the transition state will more closely resemble the species (reactants or products) to which it is closer in energy. fiveable.me For an exothermic reaction, the transition state is early and resembles the reactants, while for an endothermic reaction, it is late and resembles the products.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition state structures and calculating their energies. For example, computational studies have been used to investigate the transition states of cheletropic reactions involving sulfur dioxide and dienes in cyclohexane, revealing the influence of the solvent on the transition state geometry and stability. wikipedia.org Similar computational approaches could be applied to model the transition states of reactions involving this compound to gain a deeper understanding of their structure and energetics.

Isotope Effects in Reactions of this compound

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. dalalinstitute.comlibretexts.org KIE studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and elucidating the structure of the transition state. libretexts.orgst-andrews.ac.uk

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step. dalalinstitute.com For example, in an E2 reaction of this compound, if the C-H bond is being broken in the RDS, replacing a hydrogen atom on the beta-carbon with deuterium (B1214612) (D) would lead to a significant decrease in the reaction rate (a normal KIE, k(_H)/k(_D) > 1). This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, requiring more energy to break. dalalinstitute.com

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the RDS. libretexts.org These effects are typically smaller than primary KIEs. For instance, substituting the hydrogen on the alpha-carbon (the carbon bearing the iodine) with deuterium could lead to an alpha-secondary KIE. The magnitude and direction (normal or inverse, k(_H)/k(_D) < 1) of the alpha-secondary KIE can provide information about the change in hybridization at the alpha-carbon in the transition state. For S(_N)1 reactions, a normal KIE is typically observed due to the rehybridization from sp to sp in the formation of the carbocation intermediate. dalalinstitute.com For S(_N)2 reactions, the KIE can be normal or inverse depending on the specific transition state structure. dalalinstitute.com

While no specific KIE studies on this compound have been found, the principles can be illustrated with data from other systems.

| Reaction Type | Isotopic Substitution | Typical k(_H)/k(_D) Value | Interpretation |

| E2 | Beta-Hydrogen | 4-8 | C-H bond breaking in RDS |

| S(_N)1 | Alpha-Hydrogen | 1.1-1.2 | sp to sp rehybridization at carbon center in RDS |

| S(_N)2 | Alpha-Hydrogen | 0.9-1.1 | Varies with transition state structure |

These values represent typical ranges, and the actual observed KIE for a reaction of this compound would provide specific insights into its mechanism.

Advanced Spectroscopic and Structural Characterization of 1 Iodoethyl Cyclohexane and Its Synthetic Derivatives

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual atoms. For (1-Iodoethyl)cyclohexane, a combination of ¹H, ¹³C, and, for its derivatives, ³¹P NMR spectroscopy allows for an unambiguous assignment of its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. By analyzing the spectra of structurally related compounds like iodocyclohexane (B1584034) and ethylcyclohexane, we can estimate the chemical shifts and splitting patterns for this compound.

In iodocyclohexane, the proton attached to the carbon bearing the iodine atom (the α-proton) appears as a multiplet around 4.30-4.38 ppm. The other cyclohexane (B81311) protons resonate in the upfield region, typically between 1.32 and 2.18 ppm oc-praktikum.de. For ethylcyclohexane, the methylene (B1212753) protons of the ethyl group are observed around 1.25 ppm, while the methyl protons appear at approximately 0.85 ppm. The protons on the cyclohexane ring show complex multiplets in the range of 0.8 to 1.8 ppm.

Based on this, the predicted ¹H NMR spectrum of this compound would feature:

A downfield quartet for the methine proton (CH-I) of the iodoethyl group, shifted by the electronegative iodine atom. Its chemical shift is expected in the range of 4.2-4.4 ppm.

A doublet for the methyl protons (CH₃) of the iodoethyl group, likely appearing around 1.9-2.1 ppm, coupled to the methine proton.

A complex series of multiplets for the cyclohexane ring protons, spanning from approximately 1.0 to 2.0 ppm. The proton on the carbon attached to the iodoethyl group would be expected at the lower field end of this range.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Cyclohexane Protons | 1.0 - 2.0 | Multiplets |

| Ethyl-CH₃ | 1.9 - 2.1 | Doublet |

| Ethyl-CH | 4.2 - 4.4 | Quartet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The chemical shifts are influenced by the substitution pattern and the presence of the electronegative iodine atom.

The ¹³C NMR spectrum of iodocyclohexane shows a signal for the carbon atom bonded to iodine (C-I) at approximately 32.9 ppm. The other cyclohexane carbons appear at 25.2, 27.3, and 39.6 ppm oc-praktikum.de. In ethylcyclohexane, the carbons of the ethyl group resonate at around 11.0 ppm (CH₃) and 30.0 ppm (CH₂), while the cyclohexane carbons appear at distinct positions due to the substituent, typically in the 26-40 ppm range.

For this compound, the predicted ¹³C NMR spectrum would display:

A signal for the carbon atom bonded to iodine (CH-I) significantly shifted to a higher field (lower ppm value) due to the heavy atom effect of iodine, expected in the range of 20-30 ppm.

A signal for the methyl carbon (CH₃) of the iodoethyl group, anticipated around 25-30 ppm.

Signals for the cyclohexane carbons, with the carbon atom attached to the iodoethyl group appearing around 40-45 ppm, and the remaining carbons resonating between 25 and 30 ppm. Due to the chiral center, all six cyclohexane carbons could potentially be non-equivalent, leading to six distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Cyclohexane C2/C6 | 28 - 32 |

| Cyclohexane C3/C5 | 25 - 28 |

| Cyclohexane C4 | 24 - 27 |

| Cyclohexane C1 | 40 - 45 |

| Ethyl-CH₃ | 25 - 30 |

| Ethyl-CH | 20 - 30 |

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) for Phosphine-Containing Derivatives

Synthetic derivatives of this compound may include phosphine-containing ligands, for which ³¹P NMR spectroscopy is an invaluable characterization tool. The chemical shift in ³¹P NMR is highly sensitive to the electronic and steric environment of the phosphorus atom.

For a hypothetical derivative where the iodine atom is substituted by a trialkylphosphine group (forming a phosphonium (B103445) salt) or a phosphine (B1218219) ligand is coordinated to a metal center complexed with the iodoalkane, the ³¹P chemical shift would be indicative of the new bonding arrangement. Trialkylphosphines typically exhibit ³¹P NMR signals in the range of -62 to +50 ppm youtube.com. For instance, tricyclohexylphosphine (B42057) shows a signal at 9.95 ppm magritek.com. Upon oxidation to a phosphine oxide, this signal shifts significantly downfield to around 47.3 ppm magritek.com. The formation of a phosphonium salt would also result in a downfield shift. The wide chemical shift range of ³¹P NMR allows for clear differentiation between various phosphorus-containing species magritek.com.

Infrared Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic fingerprint and identifying functional groups. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-C bond vibrations, with a key feature being the C-I stretching frequency.

The spectrum of iodocyclohexane displays strong C-H stretching vibrations in the 2850-2930 cm⁻¹ region and C-H bending vibrations around 1445 cm⁻¹ nist.gov. The C-I stretch in iodoalkanes is typically found in the far-infrared region, often below 600 cm⁻¹, which can be outside the range of standard spectrophotometers nist.gov.

The expected IR spectrum of this compound would show:

Strong absorptions between 2850 and 3000 cm⁻¹ due to the C-H stretching vibrations of the cyclohexane and ethyl groups.

Characteristic C-H bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups in the 1350-1470 cm⁻¹ range.

A C-I stretching vibration in the low-frequency region, likely between 500 and 600 cm⁻¹, which is a key indicator of the iodo functional group.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| C-H Stretch (sp³) | 2850 - 3000 |

| C-H Bend | 1350 - 1470 |

| C-I Stretch | 500 - 600 |

High-Resolution Mass Spectrometry for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. The fragmentation pattern gives valuable information about the molecular structure.

The mass spectrum of iodocyclohexane shows a molecular ion peak (M⁺) at m/z 210. The base peak is often observed at m/z 83, corresponding to the cyclohexyl cation ([C₆H₁₁]⁺) formed by the loss of the iodine atom. A peak at m/z 127, corresponding to the iodine cation (I⁺), is also typically present chemicalbook.comnist.gov.

For this compound (molecular weight: 238.11 g/mol ), the HRMS would confirm its elemental formula of C₈H₁₅I. The fragmentation in the mass spectrometer is expected to proceed through several key pathways:

Loss of Iodine: The most facile fragmentation would be the cleavage of the weak C-I bond, leading to a prominent peak corresponding to the (1-ethylcyclohexyl) cation at m/z 111.

Loss of the Ethyl Group: Cleavage of the bond between the cyclohexane ring and the ethyl group would result in a fragment corresponding to the iodomethyl radical and a cyclohexyl cation at m/z 83.

Alpha-Cleavage: Fragmentation adjacent to the iodine-bearing carbon could lead to the loss of a methyl radical, forming a stable secondary carbocation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Identity |

| 238 | [C₈H₁₅I]⁺ (Molecular Ion) |

| 127 | [I]⁺ |

| 111 | [C₈H₁₅]⁺ |

| 83 | [C₆H₁₁]⁺ |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While this compound is a liquid at room temperature, its solid-state derivatives can be analyzed by this technique.

This compound possesses a chiral center at the carbon atom bearing the iodine. For a chiral derivative that forms suitable single crystals, X-ray diffraction analysis can unambiguously determine its solid-state conformation and the absolute configuration (R or S) of the stereocenter nih.gov. The analysis would reveal the preferred conformation of the cyclohexane ring (typically a chair conformation) and the orientation of the substituted ethyl group (axial or equatorial). In substituted cyclohexanes, bulky groups generally prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. The determination of the absolute configuration is particularly crucial for understanding the biological activity and stereospecific reactions of chiral molecules mdpi.com.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment

A thorough review of scientific literature and spectroscopic databases did not yield specific experimental or theoretical Electronic Circular Dichroism (ECD) data for the stereochemical assignment of this compound. While chiroptical techniques like ECD are powerful tools for determining the absolute configuration of chiral molecules, dedicated studies on this particular compound appear to be unavailable in published literature.

The stereochemistry of this compound arises from the presence of a chiral center at the carbon atom bonded to the iodine atom and the cyclohexane ring. This results in the existence of (R)- and (S)-enantiomers. The spatial arrangement of the iodoethyl group relative to the cyclohexane ring is a key determinant of its chiroptical properties. d-nb.info

In principle, the ECD spectrum of each enantiomer of this compound would be a mirror image of the other. The sign of the Cotton effects in the ECD spectrum could be correlated to the absolute configuration of the chiral center. researchgate.netnih.gov For molecules containing a chromophore that absorbs UV-Vis light, ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The iodine atom in this compound acts as a chromophore, and its electronic transitions would give rise to characteristic ECD signals.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict the ECD spectra of chiral molecules. dtu.dkrsc.org These computational methods can help in assigning the absolute configuration by comparing the calculated spectrum with the experimental one. However, without experimental data for this compound, a theoretical study would be purely predictive.

For analogous halogenated cyclohexanes, chiroptical studies have been used to investigate conformational equilibria and stereochemical features. researchgate.net The orientation of the halogen substituent (axial versus equatorial) significantly influences the spectroscopic properties of the molecule. In the case of this compound, the conformational preferences of the iodoethyl group would be a critical factor in determining its ECD spectrum.

Given the absence of specific research on the ECD of this compound, the following table is a hypothetical representation of the kind of data that would be generated from such a study. The values presented are for illustrative purposes only and are not based on experimental or calculated data.

Hypothetical ECD Data for this compound Enantiomers

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

|---|---|---|

| (R)-(1-Iodoethyl)cyclohexane | ~260 | Positive Cotton Effect |

| (S)-(1-Iodoethyl)cyclohexane | ~260 | Negative Cotton Effect |

Further experimental and theoretical studies are required to characterize the chiroptical properties of this compound and to establish a definitive method for its stereochemical assignment using Electronic Circular Dichroism.

Stereochemical Aspects and Conformational Dynamics of 1 Iodoethyl Cyclohexane

Chirality and Stereoisomerism within the (1-Iodoethyl)cyclohexane Structure

This compound possesses two stereocenters: the carbon atom of the cyclohexane (B81311) ring to which the iodoethyl group is attached (C-1), and the carbon atom of the ethyl group bonded to the iodine atom (C-α). The presence of these two chiral centers gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers.

| Stereoisomer | Configuration at C-1 | Configuration at C-α | Relationship to (1R, αR) |

| (1R, αR)-(1-Iodoethyl)cyclohexane | R | R | Identical |

| (1S, αS)-(1-Iodoethyl)cyclohexane | S | S | Enantiomer |

| (1R, αS)-(1-Iodoethyl)cyclohexane | R | S | Diastereomer |

| (1S, αR)-(1-Iodoethyl)cyclohexane | S | R | Diastereomer |

Enantioselective and Diastereoselective Transformations Using this compound as a Substrate

While specific documented examples of enantioselective and diastereoselective transformations using this compound as a substrate are not extensively reported in the literature, the principles of stereoselective synthesis can be applied to predict its behavior. The presence of two stereocenters allows for the possibility of controlling the formation of a specific stereoisomer.

Enantioselective synthesis would involve the use of a chiral reagent or catalyst to selectively form one enantiomer over the other from a racemic mixture or a prochiral precursor. For instance, an enantioselective reduction of a ketone precursor to the corresponding alcohol, followed by conversion to the iodide, could yield an enantiomerically enriched form of this compound.

Diastereoselective reactions can be achieved by taking advantage of the existing stereochemistry of the molecule to influence the creation of a new stereocenter. For example, in an elimination reaction of a diastereomerically pure sample of this compound, the stereochemical arrangement of the leaving group (iodine) and the proton to be abstracted will dictate the geometry of the resulting alkene. Steric hindrance from the bulky cyclohexane ring and the iodoethyl group can also direct the approach of a reagent, leading to the preferential formation of one diastereomer.

Conformational Analysis of the Cyclohexane Ring and the 1-Iodoethyl Side Chain

The cyclohexane ring in this compound adopts a chair conformation to minimize angular and torsional strain. youtube.comlibretexts.orglibretexts.org In this conformation, the substituents on the ring can occupy either axial or equatorial positions. youtube.com The 1-iodoethyl group, being a bulky substituent, will have a strong preference for the equatorial position to avoid steric interactions with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. slideshare.net

The 1-iodoethyl side chain also has rotational conformers (rotamers) around the C1-Cα bond. The relative populations of these rotamers will be influenced by steric interactions between the iodine atom, the methyl group, and the cyclohexane ring. The most stable rotamer will be the one that minimizes these steric clashes.

| Conformer | Position of 1-Iodoethyl Group | Relative Energy | Key Steric Interactions |

| Equatorial | Equatorial | Lower | Minimized 1,3-diaxial interactions |

| Axial | Axial | Higher | Significant 1,3-diaxial interactions between the iodoethyl group and axial hydrogens |

Influence of Stereochemistry on Reactivity and Product Distribution

The stereochemistry of this compound has a profound impact on its reactivity and the distribution of products in various chemical reactions, particularly in substitution and elimination reactions.

Elimination reactions (E2) are highly stereospecific and require an anti-periplanar arrangement between the leaving group and a proton on an adjacent carbon. youtube.com In the chair conformation of this compound, this requirement means that the iodine atom and the abstracted proton must both be in axial positions. youtube.com If the bulky 1-iodoethyl group is in the more stable equatorial position, a ring flip to the less stable conformation with the axial iodoethyl group would be necessary for the E2 reaction to occur. This conformational barrier can significantly affect the reaction rate.

The regioselectivity of the elimination (Zaitsev's vs. Hofmann's rule) will also be influenced by the availability of anti-periplanar protons. The stereochemistry of the starting material will determine which protons can adopt the required axial orientation, thus dictating the structure of the resulting alkene. For example, elimination from different diastereomers of this compound could lead to the formation of different alkene isomers.

| Reaction Type | Stereochemical Requirement | Influence of this compound Stereochemistry |

| S_N2 | Backside attack | The rate is influenced by steric hindrance, which is dependent on the specific stereoisomer and its preferred conformation. |

| E2 | Anti-periplanar arrangement of H and leaving group | The reaction rate and product distribution are determined by the ability of the molecule to adopt a conformation with an axial iodoethyl group and an axial proton on an adjacent carbon. |

Applications of 1 Iodoethyl Cyclohexane in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Complex Molecular Architectures

The reactivity of the carbon-iodine bond in (1-Iodoethyl)cyclohexane renders it an effective building block in organic synthesis. The iodide ion is an excellent leaving group, facilitating nucleophilic substitution and elimination reactions that allow for the introduction of diverse functional groups and the construction of more intricate molecular frameworks. chegg.com

A notable application is in the synthesis of complex heterocyclic systems. For instance, this compound can serve as a precursor in iodocyclization reactions to create bicyclic lactones. nih.gov In one chemoenzymatic pathway, an unsaturated carboxylic acid derived from 1-acetylcyclohexene (B1328911) undergoes iodolactonization to yield 1-(1'-iodoethyl)-9-oxabicyclo[4.3.0]nonan-8-one, a complex bicyclic δ-halo-γ-lactone. nih.gov This transformation highlights the utility of the iodoethylcyclohexane moiety in constructing stereochemically rich and densely functionalized molecules. Its role as a synthetic intermediate is crucial for accessing compounds that may have potential applications as agrochemicals or in other industrial fields. evitachem.com The ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds underscores its versatility as a foundational unit for more complex chemical structures.

Application in Isotope Labeling Strategies for Mechanistic and Tracer Studies

Isotope labeling is an indispensable tool in drug discovery and development, used for mechanistic elucidation, metabolic tracing (ADME studies), and as internal standards for quantitative analysis. nih.govhpc-standards.com Carbon isotopes, particularly the stable ¹³C and the long-lived radioisotope ¹⁴C, are frequently used. nih.govselcia.com Late-stage functionalization, where an isotope is introduced in the final steps of a synthesis, is a highly efficient strategy that minimizes the handling of isotopic material and reduces waste. acs.org

Recent advancements in photochemistry have enabled the use of alkyl iodides like this compound as substrates for late-stage carbon isotope incorporation. A visible-light-mediated aminocarbonylation reaction provides a mild and efficient route to introduce ¹³C or ¹⁴C using stoichiometric amounts of labeled carbon monoxide (CO). nih.govacs.org

Carbon-13 is a stable isotope widely used in conjunction with mass spectrometry for the quantification of drugs in biological samples. nih.gov The aminocarbonylation of unactivated alkyl iodides offers a direct method for producing [carbonyl-¹³C] alkyl amides. acs.org This reaction typically employs a palladium catalyst and visible light to facilitate the coupling of the alkyl iodide, an amine, and ¹³CO. nih.govacs.org This approach is significant as it tolerates a wide range of functional groups and allows for the precise, late-stage insertion of the ¹³C label into a target molecule derived from this compound.

Carbon-14 is the isotope of choice for absorption, distribution, metabolism, and excretion (ADME) studies due to its long half-life (5,730 years) and the high sensitivity of detection methods, which allows for accurate mass balance determination. nih.govselcia.comopenmedscience.com The visible-light-mediated aminocarbonylation method is also applicable for ¹⁴C labeling. nih.govacs.org By using ¹⁴CO, this method can convert an alkyl iodide into a [carbonyl-¹⁴C] amide. A practical demonstration of this strategy involved the reaction of cyclohexyl iodide with morpholine (B109124) and 5% [¹⁴C]COgen (a solid CO source) to produce [¹⁴C]cyclohexyl(morpholino)methanone in a 50% yield. acs.org This protocol is directly translatable to substrates like this compound, providing a powerful tool for synthesizing ¹⁴C-labeled tracers for preclinical and clinical studies.

Table 1: Visible-Light-Mediated Aminocarbonylation for Isotope Labeling

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | Visible-Light-Mediated Late-Stage Aminocarbonylation | nih.govacs.org |

| Substrate | Unactivated Alkyl Iodides (e.g., this compound) | acs.org |

| Isotope Source | Stoichiometric amounts of 13CO or 14CO (often from a solid precursor like COgen) | acs.org |

| Catalyst | Palladium-based catalyst | nih.govacs.org |

| Key Advantage | Mild, one-step route for late-stage labeling, reducing radioactive waste and handling. | nih.govacs.org |

| Application | Synthesis of [carbonyl-13/14C] alkyl amides for mechanistic, quantitative, and ADME studies. | nih.gov |

Precursor in Specialized Functionalization and Derivatization Reactions

Beyond its role as a simple building block, this compound serves as a precursor in a variety of specialized chemical transformations that introduce specific functionalities. The reactivity of the C-I bond can be harnessed for both elimination and more complex coupling reactions.

When treated with a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to yield vinylcyclohexane (B147605). For example, reaction with ethoxide, which proceeds via second-order kinetics, favors the elimination pathway. chegg.com This provides a straightforward method for introducing an alkene functional group.

More advanced functionalization includes copper-catalyzed borylative methylation. In this transformation, an alkyl iodide reacts with carbon monoxide and bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a copper catalyst. doi.org This process effectively converts the carbon-iodine bond into a carbon-boron bond, yielding a valuable diborane (B8814927) product that can be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to form new carbon-carbon bonds. doi.org Such derivatization reactions significantly expand the synthetic utility of this compound, transforming it into a more versatile reagent for constructing complex organic molecules. nih.gov

Theoretical and Computational Chemistry Studies on 1 Iodoethyl Cyclohexane

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nrel.govresearchgate.net Methods like DFT, employing functionals such as M06-2X or B3LYP with an appropriate basis set like def2-TZVP, can provide a detailed picture of the electron distribution and reactivity of (1-Iodoethyl)cyclohexane. nrel.gov

The primary feature of the molecule's electronic structure is the carbon-iodine (C-I) bond. Due to the difference in electronegativity between carbon and iodine, this bond is polarized, rendering the carbon atom (Cα) electrophilic and a prime target for nucleophilic attack. The large, diffuse nature of iodine's valence electrons makes it an excellent leaving group.